Didodecyl 2-methylidenebutanedioate
Description
Didodecyl 2-methylidenebutanedioate is a diester derived from 2-methylidenebutanedioic acid (HOOC-CH₂-C(=CH₂)-COOH) and dodecyl (lauryl) alcohol. This compound is structurally characterized by two long-chain dodecyl ester groups, which enhance lipophilicity and influence applications in polymer chemistry, surfactants, or specialty lubricants.
Properties
CAS No. |
2094-76-0 |
|---|---|
Molecular Formula |
C29H54O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
didodecyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C29H54O4/c1-4-6-8-10-12-14-16-18-20-22-24-32-28(30)26-27(3)29(31)33-25-23-21-19-17-15-13-11-9-7-5-2/h3-26H2,1-2H3 |
InChI Key |
DLBIZQBMDGOEFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits . The process may also involve steps like vacuum rotary evaporation and tangential flow ultrafiltration to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Didodecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Esterification: The compound is formed through the esterification of maleic anhydride with dodecyl alcohol.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield maleic acid and dodecyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Esterification: Maleic anhydride, dodecyl alcohol, sulfuric acid or acid ion exchange resin.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific reagents and conditions may vary depending on the desired outcome.
Major Products Formed
Hydrolysis: Maleic acid and dodecyl alcohol.
Esterification: this compound.
Scientific Research Applications
Didodecyl 2-methylidenebutanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of didodecyl 2-methylidenebutanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release maleic acid and dodecyl alcohol, which may exert biological effects. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dilauryl Citrate (CAS 25637-88-1)
- Structure : Derived from citric acid (1,2,3-propanetricarboxylic acid), with two dodecyl ester groups and one free carboxylic acid group.
- Molecular Formula : C₃₀H₅₆O₇ .
- Key Properties :
- Applications : Used in cosmetics as an emollient or stabilizer due to its biocompatibility and lipid-solubility .
Diethyl Dodecanedioate (CAS N/A)
- Structure : Diethyl ester of dodecanedioic acid (HOOC-(CH₂)₁₀-COOH).
- Molecular Formula : C₁₆H₂₈O₄ .
- Key Properties :
- Applications : Likely used in plasticizers, lubricants, or fragrance carriers due to its volatility and ester functionality .
Didodecyl 3,3′-Thiodipropionate (CAS N/A)
- Structure : Diester of 3,3′-thiodipropionic acid (S(CH₂CH₂COOH)₂) with dodecyl alcohol.
- Molecular Formula : Estimated C₃₂H₅₈O₄S .
- Key Properties :
- Applications : Stabilizer in polyolefins (e.g., polyethylene) to prevent oxidative degradation .
Data Table: Comparative Analysis
*Inferred from structural analogs.
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